3-(N,N-Dimethylpalmitylammonio)propanesulfonate

Catalog No.
S587103
CAS No.
2281-11-0
M.F
C21H45NO3S
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylpalmitylammonio)propanesulfonate

CAS Number

2281-11-0

Product Name

3-(N,N-Dimethylpalmitylammonio)propanesulfonate

IUPAC Name

3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C21H45NO3S

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3

InChI Key

TUBRCQBRKJXJEA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

N,N-Dimethyl-N-(3-sulfopropyl)-1-hexadecanaminium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; 3-(Dimethylhexadecylammonio)propanesulfonate; 3-(Hex

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Protein Solubilization:

N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as SB-16, is a zwitterionic detergent commonly used in scientific research for protein solubilization. Its zwitterionic nature, meaning it carries both positive and negative charges within the molecule, allows it to interact favorably with both hydrophobic and hydrophilic regions of proteins, aiding in their efficient extraction and solubilization from various cellular components. Studies have shown SB-16 to be particularly effective in solubilizing membrane proteins, which are notoriously difficult to isolate due to their inherent hydrophobicity.

Membrane Protein Research:

Due to its ability to effectively solubilize membrane proteins, SB-16 finds numerous applications in membrane protein research. It is frequently employed in techniques such as:

  • Western blotting: SB-16 can be used to extract and preserve membrane proteins for subsequent detection and characterization through Western blotting.
  • Mass spectrometry: SB-16 can facilitate the solubilization of membrane proteins for analysis by mass spectrometry, allowing researchers to identify and characterize protein components within the membrane.
  • Protein-protein interaction studies: SB-16 can be used to solubilize membrane proteins while maintaining their native conformation, enabling the study of protein-protein interactions within the membrane environment.

Other Applications:

Beyond protein solubilization, SB-16 demonstrates additional functionalities in scientific research, including:

  • Micelle formation: SB-16 can self-assemble into micelles, which are spherical structures with a hydrophilic exterior and a hydrophobic core. These micelles can be used to encapsulate and deliver hydrophobic drugs or other molecules.
  • Enzymatic assays: SB-16 can be employed in certain enzymatic assays to improve enzyme activity and stability, particularly for membrane-associated enzymes.

3-(N,N-Dimethylpalmitylammonio)propanesulfonate, also known as N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a synthetic zwitterionic detergent characterized by its unique molecular structure. With the chemical formula C₂₁H₄₅NO₃S and a molecular weight of 391.65 g/mol, this compound features a long hydrophobic alkyl chain derived from palmityl (hexadecanoyl) and a sulfonate group, which imparts amphiphilic properties essential for various applications in biochemical research and industry .

The primary function of SB-16 in scientific research is as a detergent. Its amphiphilic properties allow it to interact with and solubilize various hydrophobic molecules, including proteins and lipids. This makes SB-16 a valuable tool for protein extraction and purification protocols [].

The zwitterionic nature of SB-16 offers certain advantages compared to traditional ionic detergents. At their isoelectric point (pI), zwitterionic detergents maintain a net neutral charge, minimizing interactions with charged biomolecules like proteins. This can be beneficial for preserving protein structure and function during purification processes [].

Typical of zwitterionic surfactants. It can undergo hydrolysis in aqueous solutions, leading to the formation of dimethylamine and palmityl sulfonic acid. Additionally, it can interact with various biomolecules, facilitating protein solubilization and extraction processes through micelle formation, which is crucial for analytical techniques such as chromatography and mass spectrometry .

This compound exhibits significant biological activity as a surfactant, aiding in the solubilization of membrane proteins and other hydrophobic biomolecules. Its zwitterionic nature allows it to maintain protein functionality while providing an environment conducive to biochemical assays. Studies have shown that it can effectively disrupt lipid bilayers, making it valuable for applications in cell membrane studies and drug delivery systems .

The synthesis of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate typically involves the reaction of palmityl chloride with dimethylamine followed by the addition of propanesulfonic acid. This multistep process allows for the formation of the desired zwitterionic structure while ensuring high purity levels suitable for laboratory applications. The reaction conditions are optimized to maintain the integrity of the alkyl chain and the functional groups involved .

3-(N,N-Dimethylpalmitylammonio)propanesulfonate finds extensive use in various fields:

  • Biochemistry: Utilized for protein extraction and purification.
  • Pharmaceuticals: Employed in drug formulation and delivery systems.
  • Analytical Chemistry: Serves as a reagent in chromatography and mass spectrometry.
  • Cosmetics: Functions as an emulsifier and stabilizer in personal care products .

Studies have demonstrated that 3-(N,N-Dimethylpalmitylammonio)propanesulfonate interacts with various biological membranes, influencing their permeability and fluidity. Its ability to form micelles enhances its effectiveness in solubilizing membrane proteins, making it an essential tool for researchers studying membrane dynamics and protein interactions. Interaction studies often focus on its compatibility with different types of lipids and proteins, highlighting its versatility as a surfactant .

Several compounds share structural similarities with 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, including:

Compound NameStructure/PropertiesUnique Features
Dodecyltrimethylammonium bromideC₁₂H₂₃BrNQuaternary ammonium salt; less effective at higher temperatures.
Octyl-β-D-glucosideC₁₂H₂₁O₆Nonionic surfactant; milder on proteins but less effective in solubilizing hydrophobic molecules.
Sodium dodecyl sulfateC₁₂H₂₃NaO₄SAnionic surfactant; denatures proteins but may affect their functionality.

3-(N,N-Dimethylpalmitylammonio)propanesulfonate stands out due to its zwitterionic nature, which allows it to maintain protein stability while effectively solubilizing hydrophobic compounds. This unique property makes it particularly valuable in biochemical applications compared to other surfactants that may disrupt protein structure or functionality .

XLogP3

7.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2281-11-0

Wikipedia

3-(N,N-Dimethylpalmitylammonio)propanesulfonate

Dates

Modify: 2023-08-15

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